dimethyl 4-(acetylamino)decanedioate
Description
Dimethyl 4-(acetylamino)decanedioate is a diester derivative of decanedioic acid (sebacic acid) with an acetylamino (-NHCOCH₃) substituent at the fourth carbon of its aliphatic chain. Its molecular formula is C₁₄H₂₅NO₆, distinguishing it from simpler aliphatic diesters due to the presence of the polar acetylamino group.
Properties
IUPAC Name |
dimethyl 4-acetamidodecanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-11(16)15-12(9-10-14(18)20-3)7-5-4-6-8-13(17)19-2/h12H,4-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPONBDXVPDMQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCCC(=O)OC)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Dimethyl Decanedioate (C₁₂H₂₂O₄)
- Structural Differences: Lacks the acetylamino group at position 4.
- Functional Groups : Two ester groups (-COOCH₃).
- Applications: Primarily used as a polymer additive and plasticizer due to its non-polar aliphatic chain .
4-(Acetylamino)Benzoate (Inosiplex Component, C₁₀H₁₁NO₄)
- Structural Differences: Aromatic benzoate ester with an acetylamino group at the para position.
- Functional Groups: Single benzoate ester (-COOCH₃) and acetylamino (-NHCOCH₃).
- Applications: Used in antiviral medications (e.g., Inosiplex) due to its aromatic backbone and bioactivity .
- Key Distinction: The aromatic ring enhances stability and pharmacokinetic properties compared to the aliphatic chain of dimethyl 4-(acetylamino)decanedioate.
Heterocyclic Precursors (e.g., 4-[4-(Acetylamino)Phenyl] Derivatives)
- Structural Similarities: Share the acetylamino phenyl moiety, which is critical for synthesizing bioactive heterocycles like imidazoles and pyridazinones.
- Applications : Serve as precursors for antimicrobial and anticancer agents .
- Key Distinction: These compounds are more complex, often incorporating fused heterocyclic rings, whereas this compound retains a simpler aliphatic structure.
4-Deoxy-Disaccharides with Acetamido Groups (e.g., Compounds 15–17)
- Structural Differences : Carbohydrate derivatives with acetamido (-NHCOCH₃) groups on sugar rings.
- Functional Groups : Multiple hydroxyl (-OH) and acetamido groups.
- Applications : Studied in glycobiology for their role in bacterial cell wall synthesis .
- Key Distinction: Polar carbohydrate backbones contrast with the non-sugar aliphatic structure of this compound.
Dimethyl Lauryl Amine (C₁₄H₃₁N)
- Structural Differences : Tertiary amine with a lauryl chain, unrelated to esters.
- Functional Groups : N,N-Dimethyldodecanamine.
- Applications : Surfactant and polymer additive .
- Key Distinction: The amine group imparts basicity, whereas this compound is neutral and ester-functionalized.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity: Derivatives of acetylamino-containing compounds (e.g., imidazoles, pyridazinones) exhibit antimicrobial and anticancer properties, suggesting this compound could serve as a precursor for similar bioactive molecules .
- Solubility and Reactivity: The acetylamino group enhances polarity, improving solubility in polar solvents compared to dimethyl decanedioate. This property may facilitate its use in drug delivery systems.
- Pharmaceutical Potential: Structural analogs like Inosiplex demonstrate that acetylamino esters can be leveraged in antiviral therapies, though the aliphatic chain of this compound may require modification for optimal bioactivity .
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